Chlorsuperlutin is classified under the broader category of chlorinated organic compounds. It is synthesized through specific chemical processes that involve the introduction of chlorine into organic molecules. The compound's classification is significant for understanding its chemical behavior, environmental persistence, and biological effects.
The synthesis of Chlorsuperlutin typically involves several steps:
Technical details regarding reaction conditions (temperature, pressure, solvent) are crucial for optimizing yield and purity.
Chlorsuperlutin has a specific molecular structure characterized by:
Molecular modeling studies can provide insights into the spatial arrangement of atoms and predict reactivity patterns.
Chlorsuperlutin participates in various chemical reactions:
Understanding these reactions is essential for assessing the compound's environmental fate and safety profile.
The mechanism of action of Chlorsuperlutin primarily involves its interaction with biological systems:
Data from studies on enzyme inhibition can provide quantitative insights into the efficacy of Chlorsuperlutin against target organisms.
Chlorsuperlutin exhibits several notable physical and chemical properties:
Relevant data from physicochemical analyses (e.g., melting point, boiling point) help in understanding its handling and application requirements.
Chlorsuperlutin finds applications primarily in:
Ongoing research aims to optimize its use while minimizing ecological risks associated with chlorinated compounds.
The name Chlorsuperlutin reflects its chemical and functional attributes. The prefix "Chlor-" denotes the chlorine atom at the C6 position of the steroid backbone, a modification that enhances metabolic stability and progestogenic potency. The suffix "-superlutin" originates from superluteal, indicating its role as a synthetic progestin designed to exceed the biological activity of natural progesterone [3] [6]. The compound is systematically named 17α-Acetoxy-6-chloro-16-methylenepregna-4,6-diene-3,20-dione, reflecting its acetyl group at C17, chlorine at C6, and methylene bridge at C16 [6]. Common synonyms include chlormethenmadinone acetate (CMMA) and the brand names Biogest (human contraception) and Agelin (veterinary use) [3] [6].
Table 1: Nomenclature of Chlorsuperlutin
Naming Type | Designation |
---|---|
IUPAC Name | 17α-Acetoxy-6-chloro-16-methylenepregna-4,6-diene-3,20-dione |
CAS Registry | 6799-23-1 |
Molecular Formula | C₂₄H₂₉ClO₄ |
Key Brand Names | Biogest, Sterolibrin (human); Agelin (veterinary) |
Structural Analogues | Bromsuperlutin, Melengestrol acetate |
Chlorsuperlutin emerged from Czechoslovakia’s steroid research boom in the 1960s. It was synthesized as part of efforts to develop 17α-hydroxyprogesterone derivatives with enhanced oral bioavailability and prolonged activity compared to earlier progestins like medroxyprogesterone acetate [5] [6]. Its design capitalized on strategic molecular modifications:
Initial pharmacological studies in the late 1960s confirmed its high progestogenic activity, positioning it as a candidate for hormonal contraception and veterinary reproductive management [6]. Notably, Czechoslovak researchers like Sterba (1968) and Zaoral (1979) pioneered its application in synchronizing estrus cycles in livestock, leveraging its ability to suppress gonadotropin release and precisely control ovarian function [1] [7].
Human Hormonal Contraceptives
Chlorsuperlutin was combined with the estrogen mestranol in brand-name formulations like Biogest and Sterolibrin. As a pregnane-type progestin, it inhibited ovulation via hypothalamic-pituitary suppression, thickened cervical mucus, and induced endometrial secretory changes [5] [6]. Its introduction coincided with the "second wave" of progestin development (1950s–1970s), which prioritized molecules with greater receptor specificity and reduced androgenic effects [5]. Though never a first-line contraceptive globally, it demonstrated the feasibility of tailoring steroid structures for targeted mechanisms.
Table 2: Classification of Progestins by Structural Group and Era
Era | Progestin Structural Group | Key Examples | Innovation |
---|---|---|---|
1950s | Estranes | Norethindrone | First oral progestins |
1960s | Pregnanes | Chlorsuperlutin, Medroxyprogesterone | Enhanced stability, receptor affinity |
1980s | Gonanes | Desogestrel, Gestodene | Minimal androgenic effects |
Veterinary Reproductive Management
In veterinary medicine, Chlorsuperlutin (marketed as Agelin) revolutionized estrus synchronization. Administered via intravaginal tampons in cattle, it provided sustained progestin delivery to suppress follicular development. A landmark 1979 study with 254 heifers demonstrated:
This method allowed standardized breeding schedules, improving herd management efficiency. However, limitations like variable conception rates led to its gradual replacement by longer-acting analogues like melengestrol acetate [7] [9].
Scientific Legacy
Chlorsuperlutin’s significance extends beyond clinical use:
Though largely phased out by the 1990s due to newer agents (e.g., GnRH agonists), Chlorsuperlutin remains a milestone in progestin engineering and reproductive management [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7